An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-3-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-3-sulfonamide
Abstract: The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide group, a moiety renowned for its diverse pharmacological applications, the resulting molecule presents significant interest for drug discovery and development. This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydroquinoline-3-sulfonamide, a molecule for which public domain data is notably scarce. We will consolidate known identifiers, present robustly predicted physicochemical properties, and propose detailed, field-proven experimental protocols for its synthesis, characterization, and property determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.
Core Molecular Identity
1,2,3,4-Tetrahydroquinoline-3-sulfonamide is a heterocyclic compound featuring a reduced quinoline ring system with a sulfonamide substituent at the C3 position of the aliphatic ring. This specific substitution pattern is less common than N-sulfonylation or substitution on the aromatic ring, making its synthesis and properties a unique area of investigation.
Key Identifiers: A crucial first step in any chemical investigation is the unambiguous identification of the molecule.
| Identifier | Value | Source |
| Chemical Name | 1,2,3,4-tetrahydroquinoline-3-sulfonamide | [1] |
| CAS Number | 1909337-28-5 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂S | [2] |
| Molecular Weight | 212.27 g/mol | [3] |
| Canonical SMILES | C1C(CNC2=CC=CC=C21)S(=O)(=O)N | [2] |
| InChI Key | LSDAOMQBGOSLKX-UHFFFAOYSA-N | [2] |
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// Define bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5, style=dashed]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- S1 [len=1.5]; S1 -- O1 [len=1.5, style=double]; S1 -- O2 [len=1.5, style=double]; S1 -- N2 [len=1.5]; C7 -- N1 [len=1.5]; N1 -- C1 [len=1.5];
}
Predicted Physicochemical Characteristics
While experimental data is limited, we can employ computational models and draw comparisons with analogous structures to predict key physicochemical properties. These values serve as essential guides for experimental design, from selecting appropriate solvent systems to anticipating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Predicted Value | Method/Rationale | Significance in Drug Development |
| logP | 0.7 | XlogP Prediction[2] | Indicates good balance between hydrophilicity and lipophilicity, suggesting potential for good solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 80.6 Ų | PubChem Computation[3] | Suggests the molecule is likely to have good oral bioavailability based on standard TPSA guidelines (<140 Ų). |
| pKa (Acidic) | ~9-10 | Analog Comparison | The sulfonamide N-H is weakly acidic. This value influences ionization state, solubility, and receptor interactions at physiological pH.[4][5] |
| pKa (Basic) | ~4-5 | Analog Comparison | The secondary amine in the tetrahydroquinoline ring is basic. Its pKa affects solubility in acidic environments (e.g., the stomach) and potential for salt formation.[6] |
| Aqueous Solubility | Low to Moderate | General Sulfonamide Properties | Expected to be poorly soluble in neutral water but solubility should increase at pH values above the acidic pKa and below the basic pKa.[7] |
Proposed Synthesis and Characterization Workflow
The synthesis of a C3-substituted tetrahydroquinoline is non-trivial. Standard electrophilic substitution reactions on the tetrahydroquinoline scaffold would favor the aromatic ring or the nitrogen atom. Therefore, a plausible synthetic strategy necessitates starting with a precursor where the C3 position is already functionalized.
Detailed Synthetic Protocol (Hypothetical)
This protocol is a proposed route. As a self-validating system, each step requires in-process monitoring (e.g., TLC, LC-MS) to confirm the conversion to the desired intermediate before proceeding.
Step 1-2: Synthesis of Quinoline-3-carboxamide
-
Rationale: Conversion of a commercially available starting material to the corresponding amide provides a stable precursor for the subsequent reduction.
-
Procedure:
-
Suspend quinoline-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) dropwise at 0°C.
-
Stir at room temperature for 2-3 hours until gas evolution ceases.
-
Remove solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in THF and add it dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide (10 eq).
-
Stir for 1 hour, then extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amide.
-
Step 3: Reduction of the Quinoline Ring
-
Rationale: Selective hydrogenation of the heterocyclic ring is required to form the tetrahydroquinoline core. Platinum(IV) oxide (PtO₂) is an effective catalyst for this transformation.
-
Procedure:
-
Dissolve quinoline-3-carboxamide (1.0 eq) in acetic acid.
-
Add PtO₂ (0.1 eq) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under H₂ (50 psi) at room temperature for 24-48 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, filter the catalyst through Celite and neutralize the filtrate with aqueous NaOH.
-
Extract the product with DCM, dry, and concentrate.
-
Step 4: Hofmann Rearrangement to 3-Amino-tetrahydroquinoline
-
Rationale: The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.
-
Procedure:
-
Prepare a solution of NaOH (4.0 eq) in water and cool to 0°C.
-
Add bromine (1.1 eq) slowly to create a sodium hypobromite solution.
-
Add a solution of 1,2,3,4-tetrahydroquinoline-3-carboxamide (1.0 eq) in a minimal amount of a co-solvent like dioxane.
-
Stir at 0°C for 1 hour, then warm to 70-80°C for 1-2 hours.
-
Cool the reaction and extract the amine product with a suitable organic solvent (e.g., ether or DCM).
-
Step 5: Sulfonylation to the Final Product
-
Rationale: This two-step process first creates a sulfonyl chloride intermediate from the amine, which is then converted to the primary sulfonamide.
-
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinolin-3-amine (1.0 eq) in a mixture of acetic acid and water.
-
Cool to 0°C and add a solution of sodium nitrite, followed by a solution of sulfur dioxide in acetic acid saturated with HCl gas.
-
Stir for 1-2 hours, allowing the sulfonyl chloride to precipitate.
-
Filter the crude sulfonyl chloride and immediately add it to ice-cold concentrated ammonium hydroxide.
-
Stir vigorously for 1 hour.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Purify the final product by column chromatography followed by recrystallization.
-
Spectroscopic and Analytical Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound.
Predicted Spectral Highlights
-
¹H NMR: Expect complex multiplets in the aliphatic region (~2.5-4.0 ppm) for the protons at C2, C3, and C4. Aromatic protons will appear in the ~6.5-7.5 ppm region. The NH proton of the tetrahydroquinoline ring and the NH₂ protons of the sulfonamide will appear as broad singlets, with chemical shifts dependent on solvent and concentration.
-
¹³C NMR: Aliphatic carbons (C2, C3, C4) are expected in the ~20-50 ppm range. Aromatic carbons will be in the ~115-150 ppm region.
-
IR Spectroscopy: Look for characteristic sharp peaks for S=O stretching (asymmetric and symmetric) around 1350 cm⁻¹ and 1160 cm⁻¹. N-H stretching bands for both the amine and sulfonamide will be present around 3200-3400 cm⁻¹.
-
Mass Spectrometry (ESI+): The primary expected ion would be the protonated molecule [M+H]⁺ at m/z 213.0692.[2]
Analytical Workflow Protocol
Objective: To confirm the structure and determine the purity of synthesized 1,2,3,4-Tetrahydroquinoline-3-sulfonamide.
-
Sample Preparation:
-
For NMR, dissolve ~5-10 mg of the pure compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
For HPLC-MS, prepare a stock solution of 1 mg/mL in methanol or acetonitrile. Create a working solution of ~10 µg/mL in the mobile phase.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Outcome: A single major peak indicates high purity. The retention time provides a key characteristic for future analyses.
-
-
Mass Spectrometry (MS):
-
Couple the HPLC outflow to an Electrospray Ionization (ESI) source.
-
Operate in positive ion mode.
-
Scan a mass range of m/z 100-500.
-
Outcome: Confirm the mass of the major HPLC peak corresponds to the expected [M+H]⁺.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) to fully assign the proton and carbon signals and confirm the connectivity of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Analyze a small sample as a KBr pellet or using an ATR accessory.
-
Outcome: Confirm the presence of key functional groups (N-H, S=O, aromatic C-H).
-
Protocols for Experimental Property Determination
The following protocols outline standardized methods to experimentally determine the key physicochemical properties that govern a drug's behavior.
Lipophilicity: LogP/LogD Determination (Shake-Flask Method)
-
Rationale: This classic method directly measures the partitioning of the compound between an aqueous and an immiscible organic phase, providing the gold-standard measure of lipophilicity. LogD is measured at a specific pH and is more relevant for ionizable compounds than LogP (which refers only to the neutral species).[8][9]
-
Protocol:
-
Prepare a phosphate buffer (100 mM, pH 7.4) and pre-saturate it with n-octanol.
-
Pre-saturate n-octanol with the pH 7.4 buffer.
-
Prepare a stock solution of the test compound (~1 mg/mL) in n-octanol.
-
In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution and 5 mL of the pre-saturated buffer.
-
Agitate the mixture vigorously for 1 hour at room temperature.
-
Centrifuge the mixture at 2000 rpm for 15 minutes to ensure complete phase separation.
-
Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.
-
Determine the concentration of the compound in each aliquot using a validated HPLC-UV method with a standard calibration curve.
-
Calculate LogD as: LogD_pH7.4 = log10([Concentration in Octanol] / [Concentration in Aqueous]).
-
Acidity/Basicity: pKa Determination (Potentiometric Titration)
-
Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable groups by monitoring pH changes during titration with a strong acid or base. For a compound with both an acidic and a basic center, this method can resolve both values.
-
Protocol:
-
Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Use a calibrated pH meter with a precision electrode.
-
Titrate the solution with a standardized solution of NaOH (e.g., 0.01 M) to determine the acidic pKa. Record the pH after each incremental addition of titrant.
-
In a separate experiment, titrate a fresh solution of the compound with standardized HCl (e.g., 0.01 M) to determine the basic pKa.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).
-
Use specialized software to calculate the pKa values from the titration data for higher accuracy.
-
Relevance and Outlook in Drug Discovery
The tetrahydroquinoline core is a well-established pharmacophore, and sulfonamides are a cornerstone of medicinal chemistry.[10][11] The combination in molecules like 1,2,3,4-Tetrahydroquinoline-3-sulfonamide holds significant potential. Related N-sulfonyl tetrahydroquinolines have been investigated as potent inverse agonists of the RORγt nuclear receptor, a key target for autoimmune diseases like psoriasis.[12][13] Other derivatives have shown promise as anticancer agents, often through the inhibition of carbonic anhydrase isozymes.[14]
The specific placement of the sulfonamide at the C3 position offers a unique vector for structural modification compared to more common N-sulfonylated analogs. This provides medicinal chemists with a novel scaffold to explore structure-activity relationships (SAR) for various biological targets. A thorough understanding of the fundamental physicochemical properties detailed in this guide is the critical first step in unlocking the therapeutic potential of this and related compounds.
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